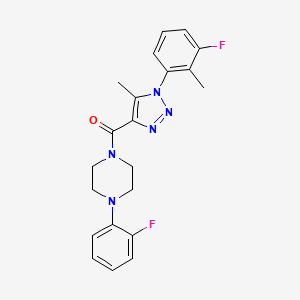

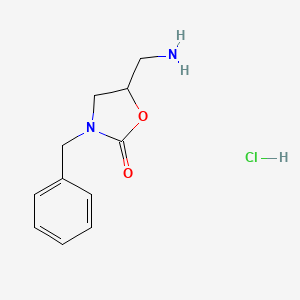

![molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-on CAS No. 324577-81-3](/img/structure/B2414362.png)

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a triazinoindole core, which is known for its biological activity and ability to interact with various molecular targets.

Wissenschaftliche Forschungsanwendungen

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of this compound are DNA and Human Serum Albumin (HSA). The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . It also binds to HSA, causing conformational changes in the Trp-214 microenvironments in the subdomain IIA pocket .

Mode of Action

The compound interacts with its targets through non-covalent interactions. It binds to the grooves of DNA and forms electrostatic interactions . This binding can interfere with the normal functioning of DNA, potentially inhibiting the replication and transcription processes. In the case of HSA, the compound binds and induces conformational changes, which could affect the protein’s function .

Biochemical Pathways

The compound’s interaction with DNA and HSA can affect various biochemical pathways. The binding to DNA can disrupt the normal replication and transcription processes, which could lead to cell cycle arrest and apoptosis . The interaction with HSA could potentially affect the transport of other molecules that bind to HSA.

Pharmacokinetics

. This selective binding could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The presence of ferrous ions can also affect the compound’s bioavailability, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .

Result of Action

The compound’s interaction with DNA and HSA leads to several molecular and cellular effects. The binding to DNA can cause cell cycle arrest at the G1 phase and induce apoptosis in a dose and time-dependent manner . The interaction with HSA can cause conformational changes in the protein, potentially affecting its function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of ferrous ions can affect the compound’s cytotoxicity . Additionally, the compound’s activity could be influenced by the pH and temperature of its environment.

Biochemische Analyse

Biochemical Properties

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has been reported to interact with DNA via non-covalent groove binding and electrostatic interactions . The higher binding constant values indicate a stronger binding ability with DNA . This interaction with DNA suggests that the compound may play a role in regulating gene expression and influencing biochemical reactions.

Cellular Effects

In vitro studies have shown that 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one displays strong antiproliferative activity against various cancer cells . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that the compound influences cell function by affecting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it selectively binds to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes its cytotoxicity . This indicates that the compound exerts its effects at the molecular level through specific binding interactions.

Vorbereitungsmethoden

The synthesis of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one typically involves the condensation of isatin with thiocarbohydrazide, followed by further reactions to introduce the desired substituents. The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions

Vergleich Mit ähnlichen Verbindungen

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one can be compared with other triazinoindole derivatives, such as:

5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Known for its antimalarial and antidepressant activities.

Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.

1-((5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propyl-1,3-dihydro-2H-benzimidazol-2-one: A compound with similar structural features but different biological activities.

These comparisons highlight the unique properties of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one, particularly its potential in medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMYESRNNJDMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

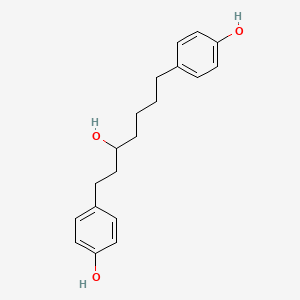

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)

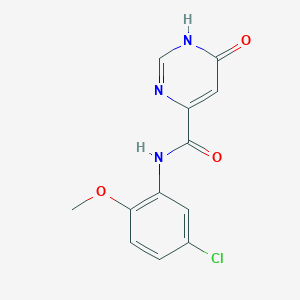

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)

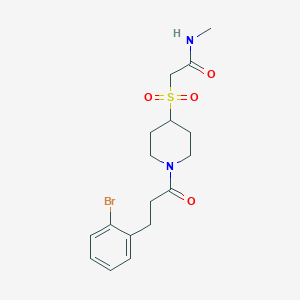

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)

![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)

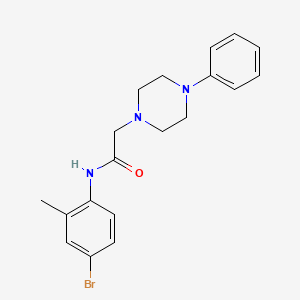

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)

![N,N-dimethyl-4-{[2-(3-methylphenoxy)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2414300.png)